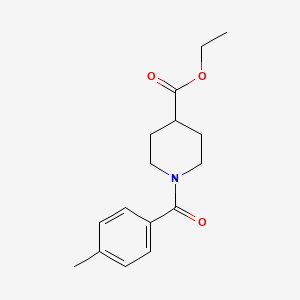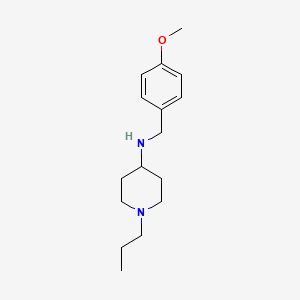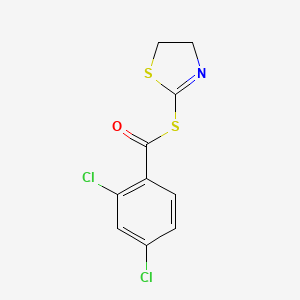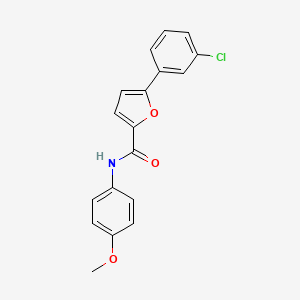
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide, also known as FCIM, is a synthetic compound that belongs to the class of furan-based drugs. FCIM has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain sensitivity and increase pain threshold.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has shown promising results in various scientific research fields, and there are several future directions that can be explored. One potential direction is to investigate the potential of this compound in combination therapy with other drugs. Another direction is to explore the use of this compound in other diseases, such as autoimmune diseases and metabolic disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or acetonitrile. The yield of the synthesis is reported to be around 70%.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain sensitivity and increase pain threshold.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-7-5-14(6-8-15)20-18(21)17-10-9-16(23-17)12-3-2-4-13(19)11-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXIGOJJYBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

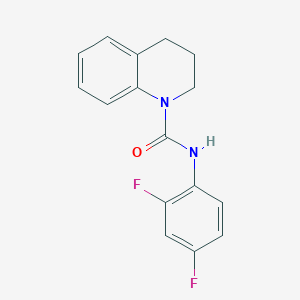
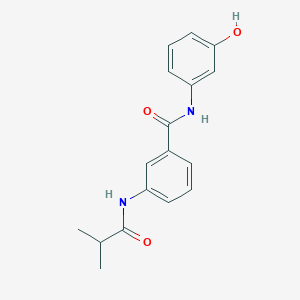
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
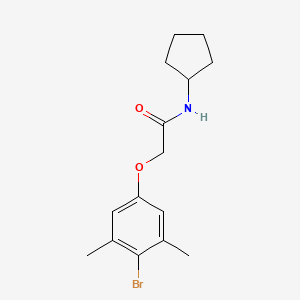
![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
